molecular formula C13H18ClN3O B1399194 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone CAS No. 1316225-92-9

1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone

Cat. No. B1399194
M. Wt: 267.75 g/mol
InChI Key: XLYONHYXQUNYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is a chemical compound with the molecular formula C13H18ClN3O . It is also known as KET and is a psychoactive drug that belongs to the class of dissociative anesthetics.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is 267.75 g/mol. Other specific physical and chemical properties were not found in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized using various methods, often involving the reaction of piperidine with other chemicals. For instance, in a study by Govindhan et al. (2017), a similar compound was synthesized and characterized using spectroscopic techniques and computational methods.
  • Another approach involves microwave-assisted synthesis, as explored by Merugu et al. (2010) and Merugu et al. (2010), where piperidine derivatives were synthesized and their antibacterial activity was screened.

Antimicrobial Activity

  • Novel heterocyclic compounds, including tetrazoles and piperidine nuclei, have been synthesized and evaluated for their antimicrobial activity. Elavarasan et al. (2014) reported that these compounds exhibit promising antimicrobial properties.
  • Asif et al. (2021) synthesized pyrazole, oxadiazole, and ethanone derivatives and evaluated their antimicrobial properties against common pathogenic bacteria.

Other Biological Activities

  • Díaz et al. (2020) investigated pyrazoles, including a compound similar to the one , for their potential as pain treatment drugs, noting their solubility and metabolic stability.
  • Ovonramwen et al. (2019) synthesized and screened a piperidine derivative for antimicrobial activities against various microbes.
  • Shi et al. (2008) synthesized a compound with a structure involving piperidine and evaluated its insecticidal activity.

Safety And Hazards

Information on the safety and hazards of 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is not available in the resources I found . Safety data would typically include information on toxicity, environmental impact, handling precautions, and disposal considerations.

Future Directions

The future directions for research on 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone are not specified in the available resources . Potential areas of interest could include further investigation into its synthesis, properties, and potential applications or effects.

properties

IUPAC Name

1-[2-[2-(6-chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-15-9-13(14)16-11/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYONHYXQUNYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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